Emblicanin B is a hydrolyzable tannin primarily extracted from the fruit of Phyllanthus emblica, commonly known as Indian gooseberry or Amla. This compound is recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Emblicanin B, along with its counterpart Emblicanin A, contributes significantly to the therapeutic benefits attributed to Phyllanthus emblica in traditional medicine.
Emblicanin B is predominantly sourced from the fruit of Phyllanthus emblica. The extraction process typically involves drying and powdering the fruit, followed by solvent extraction using ethanol or methanol to isolate the tannins from the fruit pulp. This process allows for the concentration and purification of Emblicanin B for further analysis and application .
Emblicanin B belongs to a class of compounds known as hydrolyzable tannins. These compounds are characterized by their ability to undergo hydrolysis in the presence of water, leading to the release of smaller phenolic compounds. Hydrolyzable tannins are further classified into gallotannins and ellagitannins, with Emblicanin B being categorized among the gallotannins due to its structural composition .
The synthesis of Emblicanin B can be achieved through both natural extraction and synthetic methods. The natural extraction process involves:
The extraction process typically employs a binary solvent system where water and organic solvents (like ethanol) are used in combination to optimize yield and purity. The conditions such as temperature, time, and solvent concentration are critical for maximizing the extraction efficiency of Emblicanin B.
The molecular formula of Emblicanin B is . Its structure consists of multiple hydroxyl groups and phenolic rings, characteristic of tannins, which contribute to its biological activity.
Emblicanin B undergoes several chemical reactions due to its polyphenolic nature:
The mechanism through which Emblicanin B exerts its biological effects primarily involves:
The antioxidant mechanism involves the donation of hydrogen atoms from hydroxyl groups present in Emblicanin B to neutralize free radicals, thus preventing cellular damage .
Emblicanin B has several scientific uses:
Phyllanthus emblica L. (family Phyllanthaceae) is a deciduous tree native to tropical and subtropical Asia, thriving at elevations of 50–1,400 meters with annual rainfall between 2,500–3,500 mm [1] [3] [6]. Its taxonomic position is:
The tree reaches 8–18 meters in height, producing pale green/yellow fruits (diameter: 1.8–2.5 cm) with six vertical furrows [1] [3]. Emblicanin B concentrates primarily in the fruit’s pericarp, constituting approximately 33% of the total hydrolysable tannins alongside emblicanin A (37%), punigluconin (12%), and pedunculagin (14%) [1] [3]. Cultivated fruits contain higher Emblicanin B yields (28–56 g) than wild variants (~5.5 g) due to selective breeding [1].
Table 1: Key Bioactive Compounds in Phyllanthus emblica Fruits
Compound Class | Specific Compounds | Relative Abundance |
---|---|---|
Hydrolyzable Tannins | Emblicanin B, Emblicanin A, Punigluconin | 33%, 37%, 12% |
Phenolic Acids | Gallic acid, Ellagic acid, Chebulagic acid | 5–6.3% |
Flavonoids | Quercetin, Kaempferol, Rutin | 0.8–1.2% |
Vitamins | Ascorbic acid (Vitamin C) | 600–1300 mg/100g |
For over 3,000 years, P. emblica fruits—rich in Emblicanin B—have been a cornerstone of Ayurveda, Siddha, Unani, and Tibetan medicinal systems [4] [8]. Ancient texts revered the fruit ("Amla" or "Dhatri") as a rasayana (rejuvenator) to restore vitality, with documented applications spanning:
Religious texts further highlight its cultural significance: Buddhist scriptures liken Buddha’s wisdom to "an ambalan fruit in the palm," while Hindu mythology attributes its origin to tears shed by goddesses Lakshmi and Parvati [1]. The Amalaka Ekadashi remains a festival dedicated to Vishnu, venerating the tree [1].
Emblicanin B transitioned from traditional use to modern pharmacognosy focus through three key developments:
Table 2: Research Milestones in Emblicanin B Investigation
Year Range | Research Focus | Key Findings |
---|---|---|
1990–1999 | Initial Isolation | Structural identification; stability in brine extracts |
2000–2009 | Antioxidant Mechanisms | "Cascade" hydrolysis pathway; glutathione modulation |
2010–2023 | Disease-Targeted Effects | Anti-diabetic, cardioprotective, and anticancer activities |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7